N-phenyl-N'-propylethanediamide
Description
Properties
IUPAC Name |
N'-phenyl-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-8-12-10(14)11(15)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROODIZBMLPFZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N’-propylethanediamide typically involves the reaction of phenylamine (aniline) with propylamine in the presence of ethanediamide. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N-phenyl-N’-propylethanediamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Industrial production methods may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-propylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and propyl groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives of N-phenyl-N’-propylethanediamide.
Scientific Research Applications
N-phenyl-N’-propylethanediamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-phenyl-N’-propylethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Phenyl-N'-(Arylcarbonothioyl)-N-Arylhydrazide Derivatives (3a–3c)
- Structure : These derivatives (e.g., 3a: 4-chloro-N'-(4-chlorophenylcarbothioyl)-N-phenylbenzohydrazide) share a similar N-phenyl backbone but incorporate sulfur-containing carbothioyl groups and aryl substituents.
- Synthesis : Prepared via a one-pot method using sodium sulfide and aryl diazonium tetrafluoroborates in DMF. Yields range from 65–78% , with purification via column chromatography .
- Key Differences : The presence of sulfur and hydrazide groups enhances reactivity toward electrophilic substitution, unlike the purely amide-based N-phenyl-N'-propylethanediamide.
N,N'-Diacetyl-1,4-Phenylenediamine
- Structure : Features two acetyl groups on a phenylenediamine backbone (C₁₀H₁₂N₂O₂, MW 192.22 g/mol).
- Key Differences : The rigid phenylenediamine core contrasts with the flexible ethanediamine chain in the target compound, affecting solubility and conformational flexibility.
3-Chloro-N-Phenyl-Phthalimide
- Structure: A phthalimide derivative with a chloro substituent (C₁₄H₈ClNO₂).
- Applications: Monomer for polyimide synthesis, emphasizing the utility of N-phenyl amides in high-performance polymers .
- Key Differences : The cyclic phthalimide structure offers thermal stability, whereas the linear ethanediamide may prioritize biodegradability.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-phenyl-N'-propylethanediamide, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis (e.g., 2450 MHz, 300 W) significantly reduces reaction time (e.g., 10 minutes) and improves yield (up to 98%) compared to traditional reflux methods. Solvent selection (e.g., ethanol or acetonitrile) and catalyst use (e.g., KOH) are critical for minimizing side reactions . For thiourea analogs, microwave irradiation accelerates nucleophilic substitution, which can be adapted for ethanediamide synthesis by substituting benzoyl groups with propyl moieties .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- Chromatography : TLC with toluene/acetone (65:45) or toluene/ethyl acetate (100:5) eluent systems identifies purity and monitors reaction progress .
- Spectroscopy : NMR (¹H/¹³C) confirms substituent arrangement and hydrogen bonding. IR spectroscopy verifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₈H₂₇N₃O₃ for analogs) .
Advanced Research Questions
Q. How does the molecular structure of this compound influence its biological activity?
- Methodology : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal interactions with biological targets like kinases or GPCRs. The propyl group enhances lipophilicity, improving membrane permeability, while the phenyl ring facilitates π-π stacking with aromatic residues in active sites . Structure-activity relationship (SAR) studies on analogs (e.g., N'-benzyl derivatives) show that substituent length and polarity modulate potency .
Q. How can researchers resolve contradictions in experimental data from divergent synthesis protocols?
- Methodology :
- Comparative Analysis : Replicate experiments using both microwave and reflux methods to assess yield discrepancies. Control variables (e.g., solvent purity, temperature gradients) to isolate confounding factors .
- Statistical Validation : Apply ANOVA or t-tests to evaluate significance of differences in purity or yield across methods. Cross-validate results with orthogonal techniques (e.g., HPLC vs. TLC) .
Q. What are the best practices for handling and storing this compound in experimental settings?
- Methodology :
- Safety Protocols : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure. Inspect PPE integrity before use .
- Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) .
Q. How can transition metal complexes of this compound be synthesized for materials science applications?
- Methodology : React the ligand with transition metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water (1:1) at 60°C. Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry to assess redox activity. X-ray crystallography confirms coordination geometry (e.g., square planar vs. octahedral) .
Key Considerations
- Contradiction Management : Address conflicting data by standardizing protocols (e.g., ISO guidelines) and using reference standards (e.g., NIST-traceable materials) .
- Ethical Compliance : Follow institutional safety reviews for biological studies, particularly given structural similarities to regulated compounds (e.g., fentanyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
